Calcifediol-D6

Vue d'ensemble

Description

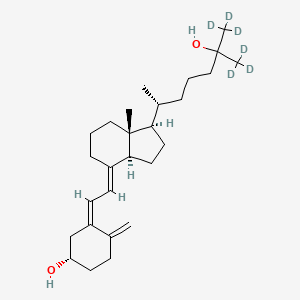

D6-25-Hydroxyvitamine D3, également connue sous le nom de 26,26,26,27,27,27-D6-25-Hydroxyvitamine D3, est une forme deutérée de la 25-hydroxyvitamine D3. Ce composé est une prohormone produite par hydroxylation de la vitamine D3 (cholécalciférol) dans le foie. Elle sert de biomarqueur pour déterminer l'état de la vitamine D dans l'organisme et est cruciale pour le maintien de la santé osseuse, de la fonction immunitaire et du bien-être général .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La synthèse de la D6-25-Hydroxyvitamine D3 implique l'hydroxylation de la vitamine D3. Le processus comprend généralement l'utilisation de réactifs deutérés pour introduire des atomes de deutérium à des positions spécifiques dans la molécule. Les conditions de réaction impliquent souvent l'utilisation de solvants organiques et de catalyseurs pour faciliter le processus d'hydroxylation .

Méthodes de production industrielle : La production industrielle de la D6-25-Hydroxyvitamine D3 implique une synthèse à grande échelle utilisant des techniques avancées telles que la chromatographie liquide-spectrométrie de masse en tandem (LC-MS/MS). Cette méthode garantit une grande pureté et une quantification précise du composé. Le format de solution stable et quantitative offre des avantages significatifs, notamment des économies de matière et une augmentation de l'efficacité de la main-d'œuvre .

Analyse Des Réactions Chimiques

Types de réactions : La D6-25-Hydroxyvitamine D3 subit diverses réactions chimiques, notamment :

Oxydation : Conversion en 1,25-dihydroxyvitamine D3 dans les reins.

Réduction : Réduction du groupe hydroxyle pour former différents métabolites.

Substitution : Réactions de substitution impliquant le groupe hydroxyle.

Réactifs et conditions courants :

Oxydation : Catalyseurs tels que les enzymes du cytochrome P450.

Réduction : Agents réducteurs comme le borohydrure de sodium.

Substitution : Solvants organiques et catalyseurs spécifiques.

Principaux produits formés :

1,25-Dihydroxyvitamine D3 : La forme active de la vitamine D3.

Divers métabolites : Formés par des réactions de réduction et de substitution.

4. Applications de la recherche scientifique

La D6-25-Hydroxyvitamine D3 est largement utilisée dans la recherche scientifique, notamment :

Biologie : Étude du métabolisme et de la fonction de la vitamine D dans l'organisme.

Médecine : Évaluation de l'état de la vitamine D chez les patients et compréhension de son rôle dans la santé osseuse et la fonction immunitaire.

5. Mécanisme d'action

La D6-25-Hydroxyvitamine D3 est convertie en sa forme active, la 1,25-dihydroxyvitamine D3, dans les reins. Cette forme active se lie aux récepteurs intracellulaires, fonctionnant comme des facteurs de transcription pour moduler l'expression des gènes. Le composé joue un rôle crucial dans l'homéostasie du calcium et du phosphate, le métabolisme osseux et la modulation immunitaire .

Composés similaires :

25-Hydroxyvitamine D3 : La forme non deutérée.

25-Hydroxyvitamine D2 : Un composé similaire dérivé des plantes.

1,25-Dihydroxyvitamine D3 : La forme active de la vitamine D3.

Unicité : La D6-25-Hydroxyvitamine D3 est unique en raison de la présence d'atomes de deutérium, qui lui confèrent une stabilité et permettent une quantification précise dans les applications de recherche. Cela en fait un outil précieux dans les études scientifiques et les tests cliniques .

Applications De Recherche Scientifique

Pharmacokinetic Studies

One of the primary applications of Calcifediol-D6 is in pharmacokinetic studies . The presence of deuterium atoms in this compound enables its differentiation from endogenous calcifediol in biological samples using mass spectrometry techniques. This capability allows researchers to:

- Trace Absorption and Distribution : By administering this compound and measuring its levels alongside unlabeled calcifediol, scientists can assess how well the body absorbs and distributes vitamin D metabolites. This includes evaluating factors that influence absorption rates and distribution to target organs.

- Metabolism and Excretion Analysis : The compound can help elucidate the metabolic pathways involved in converting calcifediol to its active form, calcitriol (1,25-dihydroxyvitamin D3). Understanding these pathways is essential for identifying potential disruptions in vitamin D metabolism linked to health issues.

Investigating Drug Interactions

This compound is also valuable for studying drug interactions involving vitamin D. Researchers can co-administer this compound with other medications to observe how these drugs affect its metabolism. This information is critical for ensuring the safety and efficacy of treatments that involve multiple medications.

Mechanistic Studies

The compound plays a role in mechanistic studies aimed at understanding the biological activities of vitamin D. This compound can be used to investigate:

- Gene Regulation : It helps in examining how vitamin D regulates genes involved in calcium homeostasis, such as alkaline phosphatase (ALP) and osteocalcin. These studies are essential for understanding the broader implications of vitamin D on bone health and metabolism .

- Non-genomic Responses : Research has shown that this compound can trigger rapid non-transcriptional responses related to calcium signaling pathways, which may have implications for immediate physiological responses to vitamin D .

Clinical Applications

This compound has practical applications in clinical settings, particularly concerning:

- Vitamin D Deficiency Treatment : Studies indicate that calcifediol formulations, including those involving this compound, are effective in raising serum 25(OH)D levels more rapidly than traditional cholecalciferol supplements. This efficacy makes it a valuable option for treating vitamin D deficiency, especially in populations at risk .

- Bone Health : The compound's role in regulating calcium and phosphorus metabolism makes it relevant for treating metabolic bone diseases such as osteoporosis and osteomalacia. It has been shown to improve bone mineralization and reduce markers associated with bone resorption .

Research Methodology

The methodology employed in studies utilizing this compound often involves:

- Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) : This technique is frequently used for quantifying 25-hydroxyvitamin D metabolites in serum samples, providing precise measurements necessary for pharmacokinetic assessments .

- Clinical Trials : Various clinical trials have been conducted to evaluate the safety and efficacy of calcifediol formulations, demonstrating significant improvements in serum vitamin D levels without serious adverse effects .

Case Studies and Findings

Mécanisme D'action

D6-25-Hydroxyvitamin D3 is converted to its active form, 1,25-dihydroxyvitamin D3, in the kidneys. This active form binds to intracellular receptors, functioning as transcription factors to modulate gene expression. The compound plays a crucial role in calcium and phosphate homeostasis, bone metabolism, and immune modulation .

Comparaison Avec Des Composés Similaires

25-Hydroxyvitamin D3: The non-deuterated form.

25-Hydroxyvitamin D2: A similar compound derived from plants.

1,25-Dihydroxyvitamin D3: The active form of vitamin D3.

Uniqueness: D6-25-Hydroxyvitamin D3 is unique due to the presence of deuterium atoms, which provide stability and allow for precise quantification in research applications. This makes it an invaluable tool in scientific studies and clinical testing .

Activité Biologique

Calcifediol-D6, also known as 25-hydroxy Vitamin D3-D6, is a deuterated form of calcifediol (25-hydroxyvitamin D3) that serves as a crucial metabolite in the vitamin D endocrine system. This compound is significant in pharmacokinetic studies due to its unique isotopic labeling, which allows researchers to trace its absorption, distribution, metabolism, and excretion (ADME) in the body. This article delves into the biological activity of this compound, highlighting its mechanisms of action, clinical applications, and relevant research findings.

This compound functions similarly to its non-labeled counterpart, calcifediol. It plays a critical role in calcium homeostasis and bone metabolism through various mechanisms:

- Genomic Actions : this compound binds to the vitamin D receptor (VDR), initiating genomic responses that modulate gene expression related to calcium and phosphate metabolism. This interaction influences the synthesis of proteins that regulate calcium absorption in the intestines and reabsorption in the kidneys .

- Non-Genomic Actions : The compound also triggers rapid non-genomic responses via membrane-associated receptors. These responses involve signaling pathways such as phosphatidylinositol (3,4,5)-trisphosphate (PIP3) and cyclic AMP (cAMP), leading to the activation of various protein kinases .

Biological Activity Data

The following table summarizes key biological activities and findings related to this compound:

Clinical Applications

This compound has several clinical implications, particularly in managing vitamin D deficiency and related disorders:

- Vitamin D Deficiency : It is utilized to assess vitamin D status in patients. Regular administration has shown effectiveness in increasing serum 25(OH)D levels while maintaining safety profiles .

- Kidney Health : In patients with chronic kidney disease (CKD), this compound has been effective in managing secondary hyperparathyroidism by lowering PTH levels and improving overall mineral balance .

- Research Tool : Its unique isotopic properties make it invaluable for studying vitamin D metabolism and interactions with other medications, providing insights into potential therapeutic targets for vitamin D-related diseases .

Case Studies

- Kidney Transplant Recipients : A study demonstrated that oral administration of Calcifediol improved blood levels of 25(OH)D while effectively decreasing PTH levels over biweekly or monthly regimens. This suggests its role in post-transplant care for maintaining mineral balance .

- Osteopenic Women : Research indicated that Calcifediol administration improved lipid profiles alongside enhancing bone mineral density in postmenopausal women undergoing atorvastatin treatment, highlighting its multifaceted benefits beyond bone health .

Propriétés

IUPAC Name |

(1S,3Z)-3-[(2E)-2-[(1R,3aS,7aR)-7a-methyl-1-[(2R)-7,7,7-trideuterio-6-hydroxy-6-(trideuteriomethyl)heptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H44O2/c1-19-10-13-23(28)18-22(19)12-11-21-9-7-17-27(5)24(14-15-25(21)27)20(2)8-6-16-26(3,4)29/h11-12,20,23-25,28-29H,1,6-10,13-18H2,2-5H3/b21-11+,22-12-/t20-,23+,24-,25+,27-/m1/s1/i3D3,4D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWUBBDSIWDLEOM-QFVHMXLQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCCC(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(CCC[C@@H](C)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](CCC3=C)O)C)(C([2H])([2H])[2H])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H44O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20735347 | |

| Record name | (3S,5Z,7E)-(26,26,26,27,27,27-~2~H_6_)-9,10-Secocholesta-5,7,10-triene-3,25-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20735347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

406.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78782-98-6 | |

| Record name | D6-25-hydroxyvitamin D3 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078782986 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (3S,5Z,7E)-(26,26,26,27,27,27-~2~H_6_)-9,10-Secocholesta-5,7,10-triene-3,25-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20735347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Calcifediol-d6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | D6-25-HYDROXYVITAMIN D3 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/378HY809HV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.